3-Fluoro-6-methylphenyl-(2-thienyl)methanol CAS number and physicochemical properties
3-Fluoro-6-methylphenyl-(2-thienyl)methanol CAS number and physicochemical properties
An In-depth Technical Guide to 3-Fluoro-6-methylphenyl-(2-thienyl)methanol
A Note to the Researcher: Extensive searches for a specific CAS number and detailed experimental physicochemical data for 3-Fluoro-6-methylphenyl-(2-thienyl)methanol have not yielded direct results in publicly accessible databases. This suggests that this compound may be a novel chemical entity or is not yet extensively documented. This guide has been constructed to provide a robust framework for its synthesis, characterization, and property prediction based on established chemical principles and data from closely related analogues.
Introduction
Thiophene and its derivatives are cornerstone heterocyclic compounds in the fields of medicinal chemistry and materials science.[1] Their structural resemblance to benzene, coupled with the unique electronic properties imparted by the sulfur atom, makes them valuable scaffolds in the design of novel therapeutic agents and functional materials. The target molecule, 3-Fluoro-6-methylphenyl-(2-thienyl)methanol, combines the thiophene moiety with a substituted phenyl ring, a common motif in pharmacologically active compounds. The presence of a fluorine atom and a methyl group on the phenyl ring is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
This guide provides a comprehensive overview of the predicted physicochemical properties, a proposed synthetic route, and detailed analytical protocols for the characterization of 3-Fluoro-6-methylphenyl-(2-thienyl)methanol.
Predicted Physicochemical Properties
In the absence of direct experimental data, the physicochemical properties of 3-Fluoro-6-methylphenyl-(2-thienyl)methanol are predicted based on the properties of analogous compounds and computational models. These predictions serve as a valuable starting point for experimental design and analysis.[2]
| Property | Predicted Value | Basis for Prediction |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C₁₂H₁₁FOS | Based on the chemical structure. |
| Molecular Weight | 222.28 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow solid or viscous oil | Based on similar diaryl methanols like di(3-thienyl)methanol which is a pale-yellow viscous oil that solidifies on standing.[3] |
| Melting Point | 60-75 °C | Di(3-thienyl)methanol has a melting point of 61-62 °C.[3] The substitution on the phenyl ring may slightly alter this. |
| Boiling Point | > 300 °C (at 760 mmHg) | High boiling points are characteristic of aromatic alcohols. Precise prediction is difficult without experimental data.[4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | The aromatic nature suggests solubility in organic solvents, while the polar hydroxyl group may impart slight aqueous solubility.[2] |
| logP (Lipophilicity) | 2.5 - 3.5 | Estimated based on the contributions of the fluoro, methyl, hydroxyl, and aromatic groups.[2] |
Proposed Synthesis: A Grignard Approach
The synthesis of aryl-thienyl-methanols can be efficiently achieved through the addition of a Grignard reagent to an appropriate aldehyde.[5] A plausible and robust synthetic route for 3-Fluoro-6-methylphenyl-(2-thienyl)methanol is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Fluoro-6-methylphenyl-(2-thienyl)methanol.
Detailed Experimental Protocol
Step 1: Formation of 2-Thienylmagnesium bromide
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel.
-
The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 3-Fluoro-6-methylbenzaldehyde
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluoro-6-methylbenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-Fluoro-6-methylphenyl-(2-thienyl)methanol.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.
Analytical Workflow
Caption: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[6][7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the thiophene and phenyl rings, the methine proton, the methyl protons, and the hydroxyl proton.
-
Thiophene Protons (3H): Expected in the range of δ 6.8-7.5 ppm, showing characteristic doublet of doublets or multiplet splitting patterns.[8]
-
Phenyl Protons (2H): Expected in the range of δ 6.9-7.4 ppm, with splitting patterns influenced by the fluorine and methyl substituents.
-
Methine Proton (1H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 5.5-6.0 ppm.
-
Methyl Protons (3H): A singlet is expected around δ 2.2-2.5 ppm.
-
Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be concentration-dependent, typically between δ 2.0-4.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
-
Thiophene Carbons: Expected in the aromatic region, δ 120-145 ppm.[8]
-
Phenyl Carbons: Expected in the aromatic region, δ 110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Methine Carbon: Expected around δ 70-80 ppm.
-
Methyl Carbon: Expected around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9]
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹.[1]
-
Aliphatic C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong bands in the region of 1450-1600 cm⁻¹.[10][11]
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
C-F Stretch: A strong band in the region of 1000-1350 cm⁻¹.
-
C-S Stretch: A weak band around 600-800 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12][13]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 222.28. Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic rings.[14]
-
Key Fragmentation Pathways:
-
Loss of H₂O (M-18): Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z = 204.[15][16]
-
Loss of the Thienyl Group: Cleavage of the bond between the methine carbon and the thiophene ring.
-
Loss of the Phenyl Group: Cleavage of the bond between the methine carbon and the phenyl ring.
-
Benzylic/Thienylic Cleavage: Fragmentation of the substituted phenyl or thiophene rings.
-
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 3-Fluoro-6-methylphenyl-(2-thienyl)methanol. While direct experimental data for this specific molecule is not currently available, the proposed synthetic route and analytical protocols are based on well-established and reliable methodologies for analogous compounds. This information is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the successful preparation and characterization of this novel compound.
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Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. PubMed. (2012). Available from: [Link]
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Synthesis of a new series of aryl(thieno[2,3-b]quinolin-2-yl)methanone and 2-(2-aroyl-2,3-dihydrothieno[2,3-b]quinolin-3-yl)-1-arylethanone derivatives via sequential multi-component reaction. Chemical Papers. Available from: [Link]
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